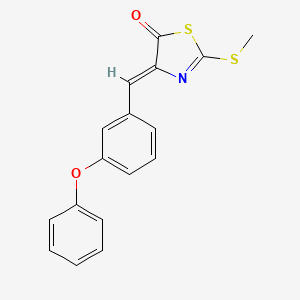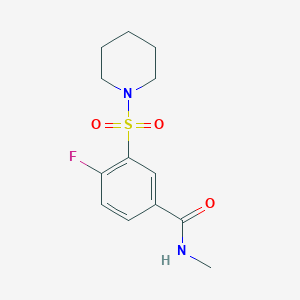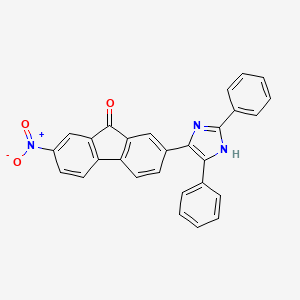
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as MPTT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. MPTT belongs to the family of thiazole compounds, which are known for their diverse pharmacological properties. MPTT has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
作用機序
The mechanism of action of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but studies have suggested that 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one exerts its biological activity by targeting multiple signaling pathways. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one exhibits potent biochemical and physiological effects in various disease models. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activation of NF-κB.
実験室実験の利点と制限
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one is a synthetic compound, which allows for easy and reproducible synthesis. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also exhibits potent biological activity at low concentrations, which allows for efficient use in lab experiments. However, 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also has some limitations for lab experiments. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has poor solubility in water, which may limit its use in certain assays. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also has limited stability in solution, which may require special storage conditions.
将来の方向性
There are several future directions for research on 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one. One possible direction is to investigate the potential of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Another possible direction is to investigate the structure-activity relationship of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one, which may lead to the development of more potent analogs. Additionally, further studies are needed to elucidate the mechanism of action of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one and its potential for combination therapy with other drugs.
合成法
The synthesis of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole and 3-phenoxybenzaldehyde in the presence of methyl iodide and potassium carbonate. The reaction is carried out under reflux conditions in a mixture of ethanol and water. The resulting product is then purified by recrystallization to obtain 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one in high purity.
科学的研究の応用
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been widely studied for its potential as a therapeutic agent in various diseases. Studies have shown that 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
In addition to its anticancer activity, 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also exhibits potent anti-inflammatory and antimicrobial activity. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(3-phenoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S2/c1-21-17-18-15(16(19)22-17)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-11H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOIMIFBTQYOTO-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(methylsulfanyl)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-benzyl-1-piperidinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5122133.png)
![2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5122146.png)
![ethyl [1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]carbamate](/img/structure/B5122147.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-propanamine dihydrochloride](/img/structure/B5122164.png)
![1-ethyl-4-[2-(4-isopropylphenoxy)propanoyl]piperazine](/img/structure/B5122168.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5122173.png)

![2-(3-bromo-4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5122192.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5122207.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5122217.png)
![4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B5122230.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)
